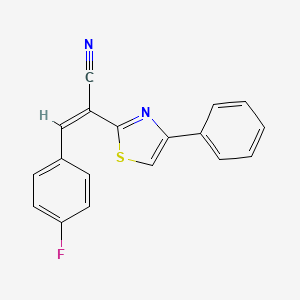
3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as FPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPAC belongs to the class of acrylonitrile derivatives, which have been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
科学的研究の応用
3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In a study conducted by Zhang et al., this compound was found to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This compound was also found to exhibit antitumor activity against various cancer cell lines, including HepG2, MCF-7, and A549. In addition, this compound was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
作用機序
The exact mechanism of action of 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting key enzymes or signaling pathways involved in various cellular processes. For example, this compound has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al., this compound was found to induce apoptosis in HepG2 cells by activating the mitochondrial apoptotic pathway. This compound was also found to inhibit the migration and invasion of HepG2 cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound was found to inhibit the production of reactive oxygen species (ROS) and malondialdehyde (MDA) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating its potential antioxidant activity.
実験室実験の利点と制限
One of the main advantages of 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. In addition, this compound has been shown to exhibit potent antitumor and anti-inflammatory effects, which could be useful for the treatment of cancer and inflammatory diseases. However, one of the main limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.
将来の方向性
There are several future directions for the research on 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. Firstly, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its biological activities. Secondly, the potential toxicity of this compound needs to be further investigated in order to determine its safety profile. Thirdly, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic properties. Finally, the in vivo efficacy and pharmacokinetics of this compound need to be further evaluated in animal models in order to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The synthesis of this compound involves a simple and efficient method that can be easily scaled up for large-scale production. However, the potential toxicity of this compound needs to be further investigated before it can be used in clinical settings. The research on this compound has opened up new avenues for the development of novel therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 4-fluorobenzaldehyde and 4-phenyl-2-thiohydantoin in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with acrylonitrile in the presence of potassium carbonate and acetonitrile to yield this compound. The overall synthesis route is shown in Figure 1.
特性
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXOMUIJEUEXIB-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)

![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5322999.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5323007.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)

![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)
![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5323070.png)